Ceforanide

Catalog No.
S523100
CAS No.
60925-61-3
M.F
C20H21N7O6S2
M. Wt
519.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ceforanide

CAS Number

60925-61-3

Product Name

Ceforanide

IUPAC Name

(6R,7R)-7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C20H21N7O6S2

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C20H21N7O6S2/c21-6-11-4-2-1-3-10(11)5-13(28)22-15-17(31)27-16(19(32)33)12(8-34-18(15)27)9-35-20-23-24-25-26(20)7-14(29)30/h1-4,15,18H,5-9,21H2,(H,22,28)(H,29,30)(H,32,33)/t15-,18-/m1/s1

InChI Key

SLAYUXIURFNXPG-CRAIPNDOSA-N

SMILES

Array

solubility

1.97e-01 g/L

Synonyms

7-(alpha-(2-aminomethylphenyl)acetamido)-3-((1-carboxymethyltetrazol-5-ylthio)methyl)-3-cephem-4-carboxylic acid, BL-S 786, BL-S786R, cefaronide, ceforanide, ceforanide, monosodium salt

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NN=NN4CC(=O)O

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NN=NN4CC(=O)O

The exact mass of the compound Ceforanide is 519.09947 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760049. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Supplementary Records. It belongs to the ontological category of cephalosporin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ceforanide (CAS 60925-61-3) is a semi-synthetic, second-generation cephalosporin antibiotic characterized by its prolonged serum half-life, high protein binding affinity (approximately 80-88%), and broad-spectrum bactericidal activity. In research and industrial procurement, it is primarily sourced as an active pharmaceutical ingredient (API) reference standard, a baseline compound for pharmacokinetic (PK) modeling, and a selective agent in microbiological media. Unlike first-generation analogs, Ceforanide demonstrates enhanced stability against specific beta-lactamases and maintains predictable renal clearance profiles, making it a critical material for developing long-acting formulation models and specialized susceptibility testing panels [1].

Substituting Ceforanide with more common cephalosporins like Cefazolin (first-generation) or Cefamandole (second-generation) fundamentally compromises pharmacokinetic modeling and high-dose assay reproducibility. Cefazolin exhibits a significantly shorter half-life and experiences non-linear increases in renal clearance at high doses due to saturated protein binding, which skews concentration-time curves in toxicological screening [1]. Meanwhile, Cefamandole lacks the prolonged serum retention of Ceforanide and fails to provide the same level of in vitro activity against certain resistant Gram-negative strains[2]. For buyers developing long-acting drug delivery systems or precise microbiological reference panels, using these generic alternatives will result in inaccurate baseline data and premature drug elimination in vivo models.

Extended Pharmacokinetic Half-Life for Long-Acting Models

In comparative human pharmacokinetic models, Ceforanide demonstrates significantly slower elimination kinetics than its structural analogs. Ceforanide achieves a plasma half-life of 2.6 to 2.8 hours, whereas the standard benchmark Cefazolin achieves only 1.8 to 2.0 hours, and the in-class substitute Cefamandole is eliminated in approximately 0.8 hours [1]. This extended retention is driven by slower body and renal clearances.

Evidence DimensionPlasma half-life (t1/2)
Target Compound Data2.6 - 2.8 hours
Comparator Or BaselineCefazolin (1.8 - 2.0 hours) and Cefamandole (~0.8 hours)
Quantified Difference~40-50% increase in half-life over Cefazolin
ConditionsHuman pharmacokinetic model following intravenous infusion

Procuring Ceforanide provides a superior API baseline for researchers developing long-acting beta-lactam formulations or once-daily dosing models.

Superior Clearance Linearity at High-Dose Concentrations

High-dose pharmacological assays require APIs that maintain predictable clearance rates. When administered at high single doses (up to 4g), Cefazolin exhibits a significant increase in renal clearance and a decrease in plasma protein binding once concentrations exceed 100 mcg/mL, resulting in a lack of linear proportionality in the plasma area under the curve (AUC). In direct contrast, Ceforanide maintains highly stable plasma clearance (48 ml/min per 1.73 m2) and renal clearance (47 ml/min per 1.73 m2) parameters across the same dose escalation, with much less marked deviation from AUC linearity [1].

Evidence DimensionRenal clearance stability at high doses (2-4g)
Target Compound DataStable clearance; minimal AUC non-linearity
Comparator Or BaselineCefazolin (Increased clearance; significant AUC non-linearity >100 mcg/mL)
Quantified DifferenceCeforanide resists the clearance acceleration and protein-binding saturation seen in Cefazolin at high plasma concentrations
Conditions30-min intravenous infusions of 2-, 3-, and 4-g single doses in normal subjects

Ensures predictable concentration-time curves and reproducible data in high-dose toxicological and pharmacological screening.

Enhanced in vitro Susceptibility Against Resistant E. coli

In microbiological assay development, Ceforanide provides a more stringent baseline for specific Gram-negative pathogens. When tested against 27 Escherichia coli strains known to be non-susceptible to cephalothin, microtiter assays (MIC <= 8 mcg/mL) revealed that 94% of the strains were susceptible to Ceforanide. In contrast, only 88% of the same strains were susceptible to the comparators Cefazolin and Cefamandole [1].

Evidence DimensionIn vitro susceptibility rate (MIC <= 8 mcg/mL)
Target Compound Data94% susceptible
Comparator Or BaselineCefazolin and Cefamandole (88% susceptible)
Quantified Difference6 percentage point increase in susceptibility among cephalothin-resistant strains
ConditionsMicrotiter assay against 27 cephalothin-resistant E. coli strains

Validates the procurement of Ceforanide as a highly specific reference standard for Gram-negative susceptibility testing panels.

Unique Utility in Atypical Mycobacterial Screening Assays

While cephalosporins are not traditionally used for tuberculosis, Ceforanide exhibits unique in vitro activity that makes it valuable for specialized assay development. In radiometric 7H12 broth screenings against Mycobacterium tuberculosis, Ceforanide demonstrated an MIC range of 6.0 to 25.0 mcg/mL, making it active enough for further macrophage model studies. Conversely, the comparators Cefamandole, Cefoxitin, and Cephalothin were deemed completely inactive and excluded from further in vitro evaluation[1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against M. tuberculosis
Target Compound Data6.0 - 25.0 mcg/mL
Comparator Or BaselineCefamandole and Cephalothin (Inactive / Not measurable)
Quantified DifferenceCeforanide achieves measurable inhibition where in-class substitutes fail entirely
ConditionsBACTEC radiometric method in 7H12 broth

Essential for researchers requiring a beta-lactam reference standard to study atypical mycobacterial resistance or macrophage infection models.

Pharmacokinetic Modeling and Long-Acting Formulation Development

Because Ceforanide exhibits a significantly longer half-life (~2.6-2.8 hours) than standard cephalosporins like Cefazolin [1], it is the ideal API for researchers validating sustained-release matrices, once-daily dosing algorithms, or novel drug delivery vehicles where prolonged serum retention is a critical baseline metric.

High-Dose Toxicology and Renal Clearance Assays

Ceforanide's ability to maintain linear renal clearance and stable protein binding at high concentrations (up to 4g) makes it a preferred reference compound for toxicological screening and renal transport studies, avoiding the data skew caused by the clearance acceleration seen in Cefazolin [2].

Microbiological Susceptibility Testing Panels

Due to its superior in vitro activity against cephalothin-resistant E. coli strains compared to Cefamandole and Cefazolin [3], Ceforanide is highly recommended for inclusion in specialized antimicrobial susceptibility testing (AST) panels and microbiological media formulations targeting resistant Gram-negative pathogens.

Specialized Mycobacterial In Vitro Screening

As one of the few cephalosporins to demonstrate measurable inhibitory activity against Mycobacterium tuberculosis in radiometric broth assays[4], Ceforanide is uniquely positioned as a beta-lactam reference standard for atypical mycobacterial research and macrophage infection models.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-3.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

519.09947376 Da

Monoisotopic Mass

519.09947376 Da

Heavy Atom Count

35

LogP

-3.7
-3.7

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8M1YF8951V

Drug Indication

For the treatment of infections caused by susceptible organisms.

Pharmacology

Ceforanide is a semisynthetic second-generation cephalosporin. The cephalosporins are bactericidal drugs with both gram-positive and gram-negative activity. They inhibit bacterial cell wall synthesis in a way similar to the penicillins.
Ceforanide is a semi-synthetic, broad-spectrum, beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. Ceforanide causes inhibition of bacterial cell wall synthesis by inactivating penicillin binding proteins (PBPs) thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of the cell wall. This results in a reduction of cell wall stability and causes cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01D - Other beta-lactam antibacterials
J01DC - Second-generation cephalosporins
J01DC11 - Ceforanide

Mechanism of Action

The bactericidal activity of ceforanide results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs).

Other CAS

60925-61-3

Absorption Distribution and Excretion

Rapidly absorbed following intramuscular injection.

Metabolism Metabolites

The major drug elimination route was urinary excretion with 85% of the dose being excreted unchanged in the urine within 12 hr, and no metabolites with antibiotic activity were observed in urine.

Wikipedia

Ceforanide

Biological Half Life

2.6 to 2.98 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Issopoulos PB. Spectrophotometric determination of certain cephalosporins
2: Crowle AJ, Sbarbaro JA, May MH. Effects of isoniazid and of ceforanide against
3: Souney PF, Fisher S, Tuomala RE, Polk BF, Simpson C. Plasma and tissue
4: Campoli-Richards DM, Lackner TE, Monk JP. Ceforanide. A review of its
5: Soave R, Hirsch JC, Salvati EA, Brause BD, Roberts RB. Comparison of
6: Anderson PO. Comment: Ceforanide half-life. Drug Intell Clin Pharm. 1985
7: Tartaglione TA, Polk RE. Review of the new second-generation cephalosporins:
8: Lefrock JL, Holloway W, Carr BB, Schell RF. In vitro and clinical evaluation
9: Kenady DE, Ram MD. Biliary levels of ceforanide. Antimicrob Agents Chemother.
10: Barriere SL, Mills J. Ceforanide: antibacterial activity, pharmacology, and
11: Raab TA, Balderman S, Bhayana J, Bingham K, Mylotte J, Beam TR Jr. A
12: Mullany LD, French MA, Nightingale CH, Low HB, Ellison LH, Quintiliani R.
13: Jovanovich JF, Saravolatz LD, Burch K, Pohlod DJ. Failure of probenecid to
14: Hawkins SS, Alford RH, Stone WJ, Smyth RD, Pfeffer M. Ceforanide kinetics in
15: Lee FH, Smyth RD, Van Harken DR. Comparative tissue distribution of
16: Cooper RH, Savitch CB, Joseph WP, Mills J. Evaluation of ceforanide as
17: Carrizosa J, Kobasa WD, Kaye D. Comparison of ceforanide, cefazolin,
18: Pfeffer M, Gaver RC, Van Harken DR. Human pharmacokinetics of a new
19: Musher DM, Fainstein V, Young EJ. Treatment of cellulitis with ceforanide.
20: Counts GW, Turck M. Antibacterial activity of a new parenteral

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